molecular formula C8H8BrClO3S B13474462 2-(4-Bromophenoxy)ethane-1-sulfonyl chloride

2-(4-Bromophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13474462
M. Wt: 299.57 g/mol
InChI Key: UUPDIXJCMIPFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product. The reaction conditions usually involve:

    Temperature: Moderate temperatures (0-50°C)

    Solvent: Anhydrous solvents like dichloromethane or chloroform

    Catalysts: Acidic catalysts such as sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions (e.g., pyridine or triethylamine).

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid for nitration or sulfonation reactions.

Major Products Formed

    Nucleophilic Substitution: Products such as sulfonamides or sulfonate esters.

    Electrophilic Aromatic Substitution: Products like nitro or sulfonated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Bromophenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride
  • 2-(4-Methylphenoxy)ethane-1-sulfonyl chloride
  • 2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride

Uniqueness

2-(4-Bromophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the bromine atom, which can participate in additional reactions such as electrophilic aromatic substitution. This makes it a versatile reagent in organic synthesis compared to its analogs with different substituents on the aromatic ring.

Properties

Molecular Formula

C8H8BrClO3S

Molecular Weight

299.57 g/mol

IUPAC Name

2-(4-bromophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6H2

InChI Key

UUPDIXJCMIPFOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCS(=O)(=O)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.